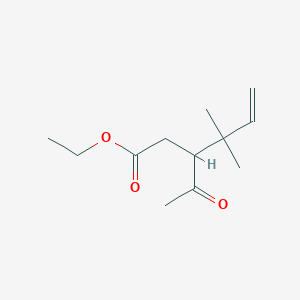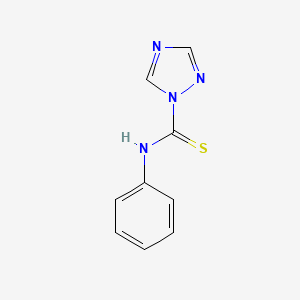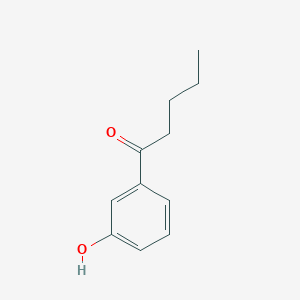
tert-Butyl(trimethyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(trimethyl)phosphanium bromide is a quaternary phosphonium salt that features a phosphorus atom bonded to three methyl groups and one tert-butyl group, with a bromide anion as the counterion. This compound is of interest due to its unique structural properties and its applications in various fields of chemistry and industry.
Preparation Methods
The synthesis of tert-Butyl(trimethyl)phosphanium bromide typically involves the alkylation of trimethylphosphine with tert-butyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl(trimethyl)phosphanium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation Reactions: The phosphorus center can be oxidized to form phosphine oxides.
Reduction Reactions: It can be reduced under specific conditions to yield different phosphine derivatives.
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl(trimethyl)phosphanium bromide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the stabilization of metal nanoparticles.
Biology: Its derivatives are explored for potential biological activities and as intermediates in the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Industry: It is utilized in the production of specialized materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl(trimethyl)phosphanium bromide involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The phosphorus center can engage in various bonding interactions, facilitating different chemical transformations. The molecular targets and pathways involved are specific to the reactions it participates in.
Comparison with Similar Compounds
tert-Butyl(trimethyl)phosphanium bromide can be compared with other quaternary phosphonium salts such as:
- Triphenylphosphonium bromide
- Triethylphosphonium bromide
- Tri-n-butylphosphonium bromide
These compounds share similar structural features but differ in their alkyl or aryl substituents, which influence their reactivity and applications. This compound is unique due to the presence of the bulky tert-butyl group, which imparts steric hindrance and affects its chemical behavior.
Properties
CAS No. |
64286-41-5 |
|---|---|
Molecular Formula |
C7H18BrP |
Molecular Weight |
213.10 g/mol |
IUPAC Name |
tert-butyl(trimethyl)phosphanium;bromide |
InChI |
InChI=1S/C7H18P.BrH/c1-7(2,3)8(4,5)6;/h1-6H3;1H/q+1;/p-1 |
InChI Key |
RQCQYQMFSBKHFT-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)[P+](C)(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one](/img/structure/B14501135.png)
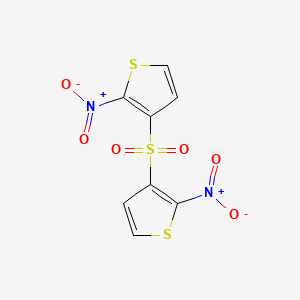
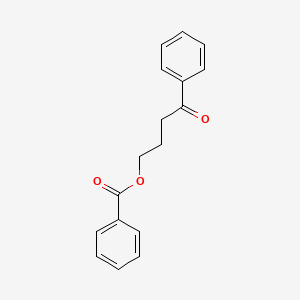
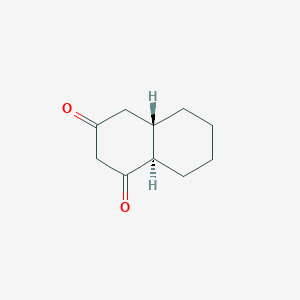
silyl}methyl)dimethylsilane](/img/structure/B14501167.png)
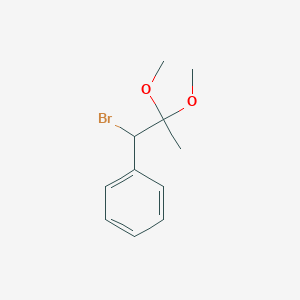
![1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene](/img/structure/B14501186.png)
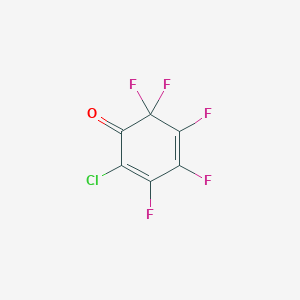

![N-[(4-Chlorophenyl)(thiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14501202.png)
